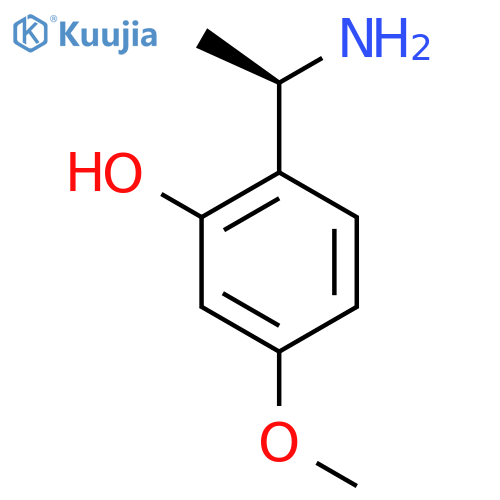

Cas no 1228571-88-7 (2-(1R)-1-aminoethyl-5-methoxyphenol)

2-(1R)-1-aminoethyl-5-methoxyphenol 化学的及び物理的性質

名前と識別子

-

- 2-(1R)-1-aminoethyl-5-methoxyphenol

- AKOS006293410

- EN300-1828402

- (R)-2-(1-Aminoethyl)-5-methoxyphenol

- 1228571-88-7

- 2-[(1R)-1-aminoethyl]-5-methoxyphenol

-

- インチ: 1S/C9H13NO2/c1-6(10)8-4-3-7(12-2)5-9(8)11/h3-6,11H,10H2,1-2H3/t6-/m1/s1

- InChIKey: MUIJMEXMRKCHFK-ZCFIWIBFSA-N

- ほほえんだ: OC1C=C(C=CC=1[C@@H](C)N)OC

計算された属性

- せいみつぶんしりょう: 167.094628657g/mol

- どういたいしつりょう: 167.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

2-(1R)-1-aminoethyl-5-methoxyphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1828402-0.1g |

2-[(1R)-1-aminoethyl]-5-methoxyphenol |

1228571-88-7 | 0.1g |

$553.0 | 2023-09-19 | ||

| Enamine | EN300-1828402-10.0g |

2-[(1R)-1-aminoethyl]-5-methoxyphenol |

1228571-88-7 | 10g |

$5837.0 | 2023-06-03 | ||

| Enamine | EN300-1828402-1g |

2-[(1R)-1-aminoethyl]-5-methoxyphenol |

1228571-88-7 | 1g |

$628.0 | 2023-09-19 | ||

| Enamine | EN300-1828402-5.0g |

2-[(1R)-1-aminoethyl]-5-methoxyphenol |

1228571-88-7 | 5g |

$3935.0 | 2023-06-03 | ||

| Enamine | EN300-1828402-0.5g |

2-[(1R)-1-aminoethyl]-5-methoxyphenol |

1228571-88-7 | 0.5g |

$603.0 | 2023-09-19 | ||

| Enamine | EN300-1828402-10g |

2-[(1R)-1-aminoethyl]-5-methoxyphenol |

1228571-88-7 | 10g |

$2701.0 | 2023-09-19 | ||

| Enamine | EN300-1828402-2.5g |

2-[(1R)-1-aminoethyl]-5-methoxyphenol |

1228571-88-7 | 2.5g |

$1230.0 | 2023-09-19 | ||

| Enamine | EN300-1828402-0.05g |

2-[(1R)-1-aminoethyl]-5-methoxyphenol |

1228571-88-7 | 0.05g |

$528.0 | 2023-09-19 | ||

| Enamine | EN300-1828402-0.25g |

2-[(1R)-1-aminoethyl]-5-methoxyphenol |

1228571-88-7 | 0.25g |

$579.0 | 2023-09-19 | ||

| Enamine | EN300-1828402-1.0g |

2-[(1R)-1-aminoethyl]-5-methoxyphenol |

1228571-88-7 | 1g |

$1357.0 | 2023-06-03 |

2-(1R)-1-aminoethyl-5-methoxyphenol 関連文献

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

9. Book reviews

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

2-(1R)-1-aminoethyl-5-methoxyphenolに関する追加情報

Professional Introduction to Compound with CAS No 1228571-88-7 and Product Name: 2-(1R)-1-aminoethyl-5-methoxyphenol

The compound with the CAS number 1228571-88-7 and the product name 2-(1R)-1-aminoethyl-5-methoxyphenol represents a significant advancement in the field of chemical and biomedical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in pharmaceutical development and therapeutic interventions.

At the core of understanding this compound lies its molecular structure, which consists of a phenolic ring substituted with a methoxy group at the 5-position and an (R)-configured aminoethyl side chain at the 2-position. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a promising candidate for further exploration in drug design and synthesis. The presence of both hydrophilic and hydrophobic regions in its structure enhances its solubility and bioavailability, critical factors for effective pharmaceutical formulations.

Recent studies have highlighted the compound's potential in modulating various biological pathways, particularly those involved in inflammation and oxidative stress. Research indicates that 2-(1R)-1-aminoethyl-5-methoxyphenol exhibits inhibitory effects on key enzymes such as lipoxygenase and cyclooxygenase, which are pivotal in the pathogenesis of inflammatory diseases. By targeting these pathways, the compound demonstrates promise in alleviating symptoms associated with conditions like rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, preliminary investigations have revealed that 2-(1R)-1-aminoethyl-5-methoxyphenol possesses antioxidant capabilities. Oxidative stress is a fundamental mechanism underlying numerous pathological processes, including neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. The compound's ability to scavenge free radicals and protect against oxidative damage suggests its utility in developing therapies aimed at mitigating these conditions.

The stereochemistry of 2-(1R)-1-aminoethyl-5-methoxyphenol, specifically the (R) configuration at the aminoethyl group, plays a crucial role in determining its biological activity. Stereoisomers of this compound have been shown to exhibit varying degrees of efficacy and selectivity, underscoring the importance of precise stereochemical control in drug development. Advanced synthetic methodologies have enabled the efficient preparation of this enantiomerically pure form, facilitating more targeted pharmacological studies.

From a synthetic chemistry perspective, 2-(1R)-1-aminoethyl-5-methoxyphenol serves as an excellent scaffold for exploring novel drug candidates. Its versatile structure allows for modifications at multiple positions, enabling chemists to tailor its properties for specific therapeutic applications. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have been employed to optimize synthetic routes, ensuring high yields and purity of the final product.

The pharmacokinetic profile of 2-(1R)-1-aminoethyl-5-methoxyphenol is another area of interest. Studies have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics when administered orally or intravenously. These properties are essential for ensuring therapeutic efficacy while minimizing adverse effects. Further investigations into its pharmacokinetics will provide valuable insights into optimizing dosing regimens and delivery systems.

Future directions in research on 2-(1R)-1-aminoethyl-5-methoxyphenol include exploring its potential in combination therapies. By pairing it with other bioactive compounds or therapeutic agents, researchers aim to achieve synergistic effects that could enhance treatment outcomes for complex diseases. Preclinical studies are underway to evaluate its efficacy in animal models of inflammation and oxidative stress-related disorders.

The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The case of 1228571-88-7 exemplifies how structural innovation can lead to compounds with significant therapeutic potential. As research progresses, it is anticipated that insights gained from studying this compound will contribute to advancements across multiple domains of medicine.

In conclusion,2-(1R)-1-aminoethyl-5-methoxyphenol represents a compelling example of how molecular design can yield compounds with diverse biological activities. Its potential applications in treating inflammatory and oxidative stress-related diseases make it a valuable asset in modern drug discovery efforts. Continued research into this compound promises to yield further insights into its mechanisms of action and therapeutic utility.

1228571-88-7 (2-(1R)-1-aminoethyl-5-methoxyphenol) 関連製品

- 1805296-77-8(4-(Difluoromethyl)-6-fluoro-2-nitro-3-(trifluoromethyl)pyridine)

- 933752-38-6(1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid)

- 2172096-70-5(2-4-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)thian-4-ylacetic acid)

- 328118-53-2(2-chloro-N-(2Z)-2H,3H-naphtho2,1-d1,3thiazol-2-ylidene-5-nitrobenzamide)

- 171777-67-6(4-Nitrobenzoyl-d4 Chloride)

- 2137636-72-5(1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(4-methyl-2-oxazolyl)-)

- 2143964-62-7(Biotin-PEG8-acid)

- 2137451-85-3(2,5-Dioxaspiro[3.4]octan-8-amine)

- 1343946-84-8(5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid)

- 340177-28-8((5E)-5-{4-(diethylamino)phenylmethylidene}-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one)